molecular formula C15H10Cl3NO2 B14795421 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol

Cat. No.: B14795421
M. Wt: 342.6 g/mol
InChI Key: ITLDTBCVAJMKQO-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol is a complex organic compound that belongs to the class of chlorinated phenols and indoles This compound is characterized by its unique structure, which includes multiple chlorine atoms and hydroxyl groups attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 4-chloro-2-methylphenol with propionyl chloride in the presence of aluminum chloride at elevated temperatures . This is followed by further chlorination and hydroxylation steps to introduce the additional chlorine and hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments to manage the reactivity of the chlorinated intermediates .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or hydroxylated derivatives .

Scientific Research Applications

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and hydroxyl groups play a crucial role in its binding affinity and reactivity. For example, it may inhibit enzyme activity by binding to the active site and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-1H-indol-6-ol is unique due to its combination of an indole ring with multiple chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .

Properties

Molecular Formula

C15H10Cl3NO2

Molecular Weight

342.6 g/mol

IUPAC Name

4-chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol

InChI

InChI=1S/C15H10Cl3NO2/c1-19-13(7-2-11(17)15(21)12(18)3-7)6-9-10(16)4-8(20)5-14(9)19/h2-6,20-21H,1H3

InChI Key

ITLDTBCVAJMKQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2Cl)O)C3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

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